molecular formula C13H15F2N3 B11733387 N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11733387
M. Wt: 251.27 g/mol
InChI Key: UPKLMXXWAWPLSP-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Attachment of the propyl group: The propyl group can be attached through an alkylation reaction using a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Difluorophenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-difluorophenyl)methyl]-4-pyridinamine
  • N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
  • 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-2-5-18-9-12(8-17-18)16-7-10-6-11(14)3-4-13(10)15/h3-4,6,8-9,16H,2,5,7H2,1H3

InChI Key

UPKLMXXWAWPLSP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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